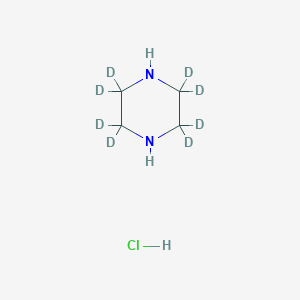

2,2,3,3,5,5,6,6-Octadeuteriopiperazine;hydrochloride

Description

(2,2,3,3,5,5,6,6-?H?)piperazine hydrochloride is a deuterated form of piperazine hydrochloride, where the hydrogen atoms are replaced with deuterium. Piperazine hydrochloride is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms. It is commonly used in pharmaceutical research and has applications in various fields such as chemistry, biology, and medicine .

Properties

Molecular Formula |

C4H11ClN2 |

|---|---|

Molecular Weight |

130.64 g/mol |

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuteriopiperazine;hydrochloride |

InChI |

InChI=1S/C4H10N2.ClH/c1-2-6-4-3-5-1;/h5-6H,1-4H2;1H/i1D2,2D2,3D2,4D2; |

InChI Key |

MSQACBWWAIBWIC-PHHTYKMFSA-N |

Isomeric SMILES |

[2H]C1(C(NC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl |

Canonical SMILES |

C1CNCCN1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperazine hydrochloride can be synthesized through several methods. One common method involves the reaction of alcoholic ammonia with 1,2-dichloroethane. Another method includes the action of sodium and ethylene glycol on ethylene diamine hydrochloride. Additionally, piperazine can be synthesized by reducing pyrazine with sodium in ethanol .

Industrial Production Methods

Industrial production of piperazine hydrochloride often involves the ammoniation of 1,2-dichloroethane or ethanolamine. Piperazine is typically available in the form of its hexahydrate, which melts at 44°C and boils at 125-130°C. The compound is also prepared in the form of its citrate and adipate salts for pharmaceutical or veterinary purposes .

Chemical Reactions Analysis

Types of Reactions

Piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: Piperazine can be oxidized to form piperazine-2,5-dione.

Reduction: Reduction of pyrazine to piperazine.

Substitution: Piperazine can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of piperazine hydrochloride include sodium, ethanol, and 1,2-dichloroethane. The conditions for these reactions typically involve moderate temperatures and the presence of solvents such as ethanol or ethylene glycol .

Major Products Formed

The major products formed from the reactions of piperazine hydrochloride include piperazine-2,5-dione, various substituted piperazines, and piperazine salts such as citrate and adipate .

Scientific Research Applications

Piperazine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of various chemical compounds.

Biology: Employed in the study of biological processes and as a reagent in biochemical assays.

Medicine: Utilized as an anthelmintic agent to treat parasitic worm infections. .

Industry: Used in the production of pharmaceuticals and as a solvent for uric acid.

Mechanism of Action

Piperazine hydrochloride exerts its effects by acting as a gamma-aminobutyric acid (GABA) receptor agonist. It mediates its anthelmintic action by paralyzing parasites, which allows the host body to remove or expel the invading organisms. Upon entry into the systemic circulation, the compound is partly oxidized and partly eliminated as an unchanged compound .

Comparison with Similar Compounds

Similar Compounds

Piperidine: Another six-membered ring compound with one nitrogen atom.

Morpholine: A six-membered ring compound with one nitrogen and one oxygen atom.

Pyrazine: A six-membered ring compound with two nitrogen atoms at opposite positions.

Uniqueness

Piperazine hydrochloride is unique due to its specific structure, which allows it to act as a GABA receptor agonist. This property makes it particularly effective as an anthelmintic agent. Additionally, the deuterated form, (2,2,3,3,5,5,6,6-?H?)piperazine hydrochloride, offers enhanced stability and different pharmacokinetic properties compared to its non-deuterated counterpart .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.